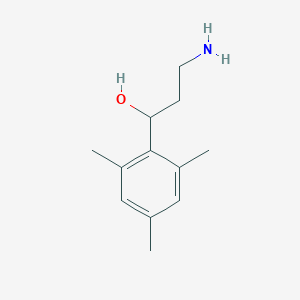
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a prop-2-yn-1-yl group attached to the thiophene ring
Méthodes De Préparation
The synthesis of 3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(prop-2-yn-1-yl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the thiophene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, which can introduce different functional groups to the thiophene ring.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.
Applications De Recherche Scientifique
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules with therapeutic properties, including anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-5-methoxythiophene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
3-Bromo-2-methoxythiophene: Similar structure but without the prop-2-yn-1-yl group, limiting its applications in materials science.
5-Bromo-2-methoxy-3-(prop-2-yn-1-yl)thiophene: Positional isomer with different reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C8H7BrOS |
|---|---|
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
3-bromo-2-methoxy-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C8H7BrOS/c1-3-4-6-5-7(9)8(10-2)11-6/h1,5H,4H2,2H3 |
Clé InChI |
KDZZISSBALHVNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(S1)CC#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
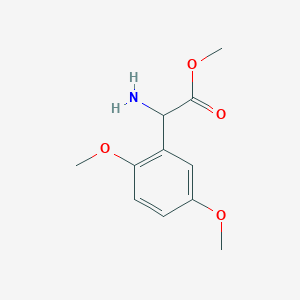

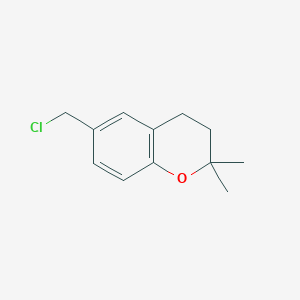
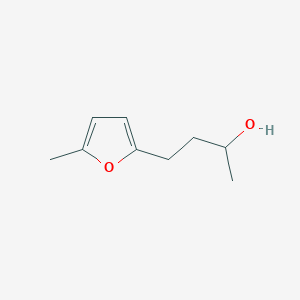
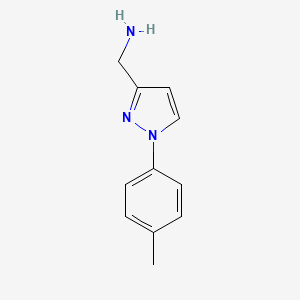
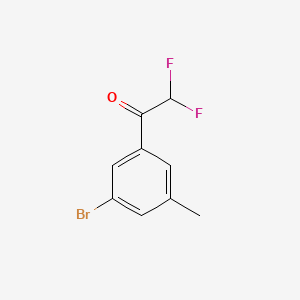
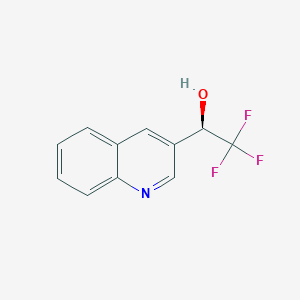
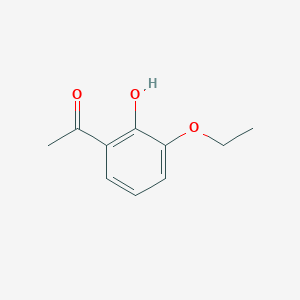
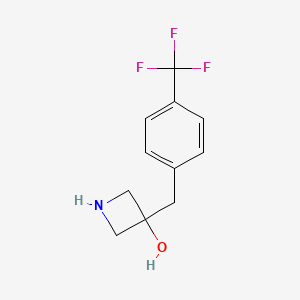
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
